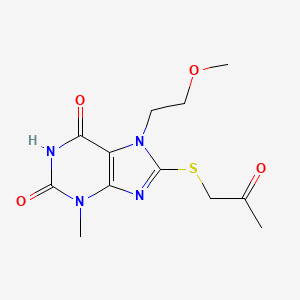![molecular formula C10H11FN2O B2841914 2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine CAS No. 2201247-10-9](/img/structure/B2841914.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy-substituted cyclopentene ring. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich pyrimidine ring, the electronegative fluorine atom, and the electron-donating methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the fluorine atom and the methoxy group) would influence properties like solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
A significant area of research involving fluoropyrimidine derivatives includes the development of novel synthetic routes and chemical reactions. For instance, the work by Chrovian et al. (2018) outlines a dipolar cycloaddition reaction to access novel P2X7 antagonists, highlighting the synthesis challenges and the potential for discovering compounds with therapeutic applications in mood disorders. Similarly, Wada et al. (2012) discuss the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, showcasing the versatility of fluoropyrimidine cores in drug discovery.
Potential Therapeutic Applications
The exploration of fluoropyrimidine derivatives for antiviral and anticancer activities represents another critical area of research. Hocková et al. (2003) investigated 5-substituted-2,4-diaminopyrimidines for their antiretroviral activity, revealing significant potential against retrovirus replication in cell culture. Moreover, the study by Miwa et al. (1998) on capecitabine, a prodrug converted to 5-fluorouracil selectively in tumors, underscores the strategic design of fluoropyrimidine derivatives to improve therapeutic efficacy and safety in cancer treatment.
Mechanistic Studies and Drug Resistance
Understanding the mechanisms of action and overcoming drug resistance are crucial for the successful application of fluoropyrimidine derivatives. The research by Deenen et al. (2016) on DPYD*2A genotype-guided dosing for fluoropyrimidine-based chemotherapy highlights the importance of genetic factors in predicting drug toxicity and optimizing treatment. This area of study is vital for personalizing therapy and minimizing adverse effects.
References
- Chrovian, C., Soyode-Johnson, A., Peterson, A. A., et al. (2018). A Dipolar Cycloaddition Reaction To Access P2X7 Antagonists. Journal of Medicinal Chemistry, 61(1), 207-223.
- Wada, H., Cheng, L., Jiang, J., et al. (2012). Facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines. Tetrahedron Letters, 53, 1720-1724.
- Hocková, D., Holý, A., Masojídková, M., et al. (2003). 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Journal of Medicinal Chemistry, 46(23), 5064-73.
- Miwa, M., Ura, M., Nishida, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine. European Journal of Cancer, 34(8), 1274-81.
- Deenen, M. J., Meulendijks, D., Cats, A., et al. (2016). Upfront Genotyping of DPYD*2A to Individualize Fluoropyrimidine Therapy: A Safety and Cost Analysis. Journal of Clinical Oncology, 34(3), 227-34.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYQVQPGOLBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
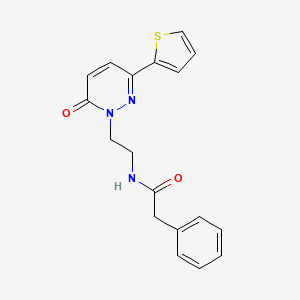
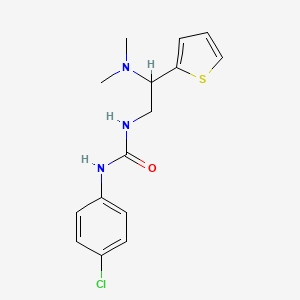
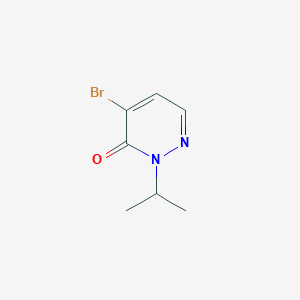
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
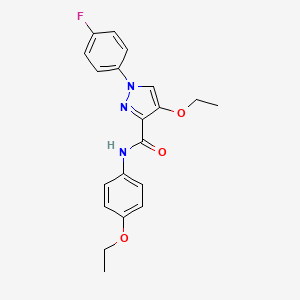
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)
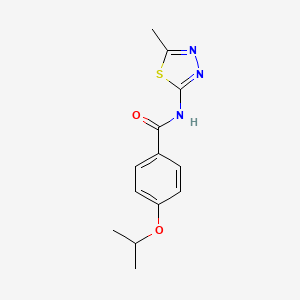
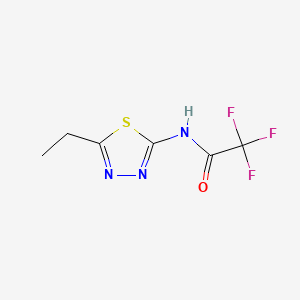
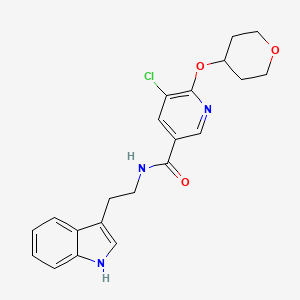
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)
